molecular formula C12H18N2O3 B1432400 N-(2,2-Diethoxyethyl)isonicotinamide CAS No. 91908-44-0

N-(2,2-Diethoxyethyl)isonicotinamide

Cat. No. B1432400
CAS RN: 91908-44-0
M. Wt: 238.28 g/mol
InChI Key: URDUXZWZKAAYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Diethoxyethyl)isonicotinamide is a chemical compound with the molecular formula C12H18N2O3 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of N-(2,2-Diethoxyethyl)isonicotinamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 238.283 Da and the monoisotopic mass is 238.131744 Da .

Scientific Research Applications

Synthesis and Molecular Structures

  • The synthesis of previously unknown derivatives of isonicotinamide, including the synthesis of N-(2-nitroxyethyl)isonicotinamide and its complexes with palladium and platinum, was explored for their potential application as antitumor medicines. X-ray diffraction analysis was used to establish the structures of the ligand and the resulting complexes (Fedorov et al., 2001).

Supramolecular Chemistry

  • Isonicotinamide has been employed as a supramolecular reagent in the synthesis of various Cu(II) complexes, demonstrating its utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs. This work highlights isonicotinamide's role in facilitating the assembly of complex molecular structures (Aakeröy et al., 2003).

Hydrogel Formation

  • N-(4-pyridyl)isonicotinamide was identified as an efficient hydrogelator, indicating its potential application in the development of nonpolymeric hydrogels for various purposes. This study contributes to the understanding of the gelation properties of pyridyl amides derived from isonicotinic acid (Kumar et al., 2004).

Antimicrobial Activities

  • Cobalt(II) complexes synthesized with isonicotinamide and other ligands were evaluated for their antimicrobial activities, revealing the potential of these complexes in developing new antimicrobial agents. The study focuses on the synthesis, characterization, and biological evaluation of these complexes (Segl′a et al., 2008).

Synthetic Methodologies

  • A study presented a visible-light-driven, transition-metal-free method for the synthesis of N-substituted isonicotinamides, emphasizing the importance of greener synthetic routes. This methodology highlights the potential for site-selective access to isonicotinamides, beneficial for various applications in organic synthesis (Ma et al., 2022).

properties

IUPAC Name

N-(2,2-diethoxyethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-16-11(17-4-2)9-14-12(15)10-5-7-13-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDUXZWZKAAYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Diethoxyethyl)isonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-Diethoxyethyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2,2-Diethoxyethyl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-(2,2-Diethoxyethyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(2,2-Diethoxyethyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,2-Diethoxyethyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(2,2-Diethoxyethyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.